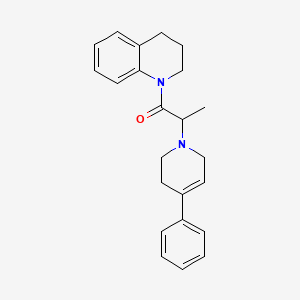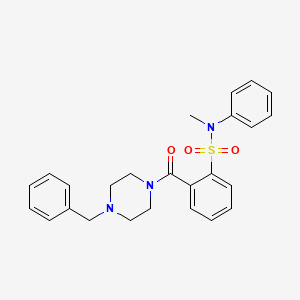![molecular formula C21H20ClNO B7535374 1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine, commonly known as Venlafaxine, is a chemical compound used as an antidepressant medication. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is used to treat major depressive disorder, anxiety disorder, and panic disorder.
Mécanisme D'action
Venlafaxine works by inhibiting the reuptake of both serotonin and norepinephrine neurotransmitters in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which helps to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Venlafaxine has been shown to have various biochemical and physiological effects on the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
Venlafaxine has several advantages and limitations when used in lab experiments. One advantage is that it has a relatively low toxicity and is well-tolerated by most patients. However, it also has limitations, such as its short half-life and the potential for drug interactions with other medications.
Orientations Futures
There are several potential future directions for research on Venlafaxine. One area of research could focus on its potential use in the treatment of other psychiatric disorders, such as obsessive-compulsive disorder and eating disorders. Another area of research could focus on the development of new formulations of Venlafaxine that have improved pharmacokinetic properties and are better suited for long-term use. Additionally, research could be conducted on the use of Venlafaxine in combination with other medications to improve treatment outcomes.
Conclusion:
In conclusion, Venlafaxine is a chemical compound used as an antidepressant medication. It has been extensively studied for its potential applications in various fields of medical research. Venlafaxine works by inhibiting the reuptake of both serotonin and norepinephrine neurotransmitters in the brain, which helps to alleviate the symptoms of depression and anxiety. While it has several advantages and limitations when used in lab experiments, there are several potential future directions for research on Venlafaxine that could lead to new treatments for psychiatric disorders.
Méthodes De Synthèse
The synthesis of Venlafaxine involves several steps. The first step is the reaction of 4-chlorobenzaldehyde with 2-methoxybenzylmagnesium chloride to obtain 1-(4-chlorophenyl)-2-(2-methoxyphenyl)ethanol. The second step involves the use of N-bromosuccinimide (NBS) to brominate the alcohol group to form 1-(4-chlorophenyl)-2-(2-methoxyphenyl)ethanone. The final step involves the reaction of the ketone with phenylmagnesium bromide to form Venlafaxine.
Applications De Recherche Scientifique
Venlafaxine has been extensively studied for its potential applications in various fields of medical research. It has been found to be effective in the treatment of major depressive disorder, anxiety disorder, and panic disorder. It has also been studied for its potential use in the treatment of neuropathic pain, bipolar disorder, and post-traumatic stress disorder.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-24-20-10-6-5-9-18(20)15-23-21(16-7-3-2-4-8-16)17-11-13-19(22)14-12-17/h2-14,21,23H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHRAHQWZBUDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methyl]-3-(4-methyl-1,3-thiazol-2-yl)urea](/img/structure/B7535300.png)


![(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)

![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7535349.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)

![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)